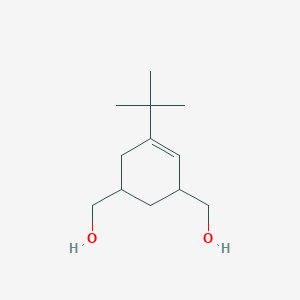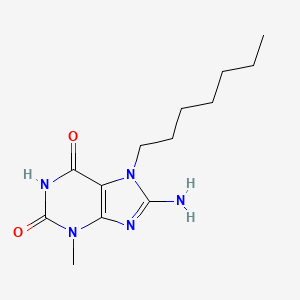![molecular formula C9H16N2O3 B4994990 N-propyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4994990.png)
N-propyl-N'-[2-(vinyloxy)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyl-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as PVEED, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PVEED is a member of the family of molecules known as acrylamides, which are widely used in the synthesis of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of PVEED is not fully understood, but it is believed to act as a crosslinking agent in the synthesis of polymers and hydrogels. PVEED can form covalent bonds with other molecules, which can lead to the formation of a three-dimensional network. This network can provide mechanical stability and other desirable properties to the resulting material.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of PVEED. However, it has been found to be non-toxic and non-irritating to living cells. This makes it a promising candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PVEED is its ease of synthesis. The reaction can be carried out using relatively simple equipment and is not particularly sensitive to reaction conditions. Additionally, PVEED is stable under a wide range of conditions, making it a useful compound for long-term storage.
One limitation of PVEED is its relatively low reactivity. This can make it difficult to use in certain applications, such as the synthesis of highly crosslinked polymers. Additionally, PVEED can be difficult to purify, which can lead to impurities in the final product.
Zukünftige Richtungen
There are several potential future directions for research on PVEED. One area of interest is in the development of new materials for biomedical applications. PVEED-based hydrogels have shown promise in drug delivery and tissue engineering, and further research in this area could lead to the development of new therapies.
Another area of interest is in the synthesis of new polymers and copolymers using PVEED as a monomer. By tuning the reaction conditions and the choice of co-monomers, it may be possible to create materials with specific mechanical, thermal, or optical properties.
Finally, there is potential for PVEED to be used in the development of new catalysts or other chemical reagents. By modifying the structure of PVEED, it may be possible to create compounds with specific catalytic properties, which could be useful in a wide range of applications.
Conclusion
In conclusion, PVEED is a promising compound with potential applications in a wide range of scientific research fields. Its ease of synthesis, stability, and non-toxicity make it a useful compound for long-term storage and use. Further research in this area could lead to the development of new materials, drugs, and catalysts.
Synthesemethoden
The synthesis of PVEED involves the reaction of 1,2-diaminoethane with propionyl chloride to form N-propyl-N'-propionyl ethanediamine. This intermediate is then reacted with 2-chloroethyl vinyl ether to form PVEED. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires the use of a strong base such as sodium hydroxide or potassium carbonate.
Wissenschaftliche Forschungsanwendungen
PVEED has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new materials. PVEED has been used as a monomer in the synthesis of polymers and copolymers, which have shown promising mechanical and thermal properties. Additionally, PVEED has been used in the synthesis of hydrogels, which have potential applications in drug delivery and tissue engineering.
Eigenschaften
IUPAC Name |
N'-(2-ethenoxyethyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-5-10-8(12)9(13)11-6-7-14-4-2/h4H,2-3,5-7H2,1H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIPEVKBQZKDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorophenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4994910.png)
![N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4994916.png)
![5-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4994921.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4994937.png)
![propyl 4-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B4994940.png)


![N-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4994950.png)
![N-[2-(tert-butylthio)ethyl]-1-methoxy-2-naphthamide](/img/structure/B4994964.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994973.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4994979.png)
![N-butyl-3-({[3-(1H-indol-1-yl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4994998.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4995006.png)